molecular formula C12H6F5NS B1402094 {4-[(Pentafluorophenyl)thio]phenyl}amine CAS No. 1415719-40-2

{4-[(Pentafluorophenyl)thio]phenyl}amine

Cat. No. B1402094
CAS RN: 1415719-40-2
M. Wt: 291.24 g/mol
InChI Key: LPZZLSQPBGTFQO-UHFFFAOYSA-N
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Description

{4-[(Pentafluorophenyl)thio]phenyl}amine is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. This compound is a thiol-containing aromatic amine that has been studied for its ability to act as a ligand for various metal complexes.

Scientific Research Applications

{4-[(Pentafluorophenyl)thio]phenyl}amine has been studied for its potential applications in various scientific fields. One of the most promising applications is as a ligand for metal complexes. This compound has been shown to form stable complexes with various metals such as palladium, platinum, and gold. These metal complexes have been studied for their potential use as catalysts in organic synthesis reactions.

Mechanism of Action

The mechanism of action of {4-[(Pentafluorophenyl)thio]phenyl}amine is not fully understood. However, it is believed that the thiol group in the compound plays a key role in its ability to form stable metal complexes. The thiol group can act as a nucleophile and form a covalent bond with the metal ion, thus stabilizing the complex.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of {4-[(Pentafluorophenyl)thio]phenyl}amine. However, studies have shown that this compound is relatively non-toxic and has low cytotoxicity. This makes it a promising candidate for use in biological applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of {4-[(Pentafluorophenyl)thio]phenyl}amine is its ability to form stable metal complexes. This makes it a useful ligand for various metal-catalyzed reactions. However, one limitation of this compound is its cost. The synthesis of {4-[(Pentafluorophenyl)thio]phenyl}amine can be expensive, which may limit its use in certain applications.

Future Directions

There are several future directions for research on {4-[(Pentafluorophenyl)thio]phenyl}amine. One potential area of research is the development of new metal complexes using this compound as a ligand. These complexes could be studied for their potential use as catalysts in various organic synthesis reactions. Another area of research is the use of {4-[(Pentafluorophenyl)thio]phenyl}amine in biological applications. This compound could be studied for its potential use as a fluorescent probe or as a ligand for metal ions in biological systems.
Conclusion:
In conclusion, {4-[(Pentafluorophenyl)thio]phenyl}amine is a promising compound that has potential applications in various scientific fields. Its ability to form stable metal complexes makes it a useful ligand for various metal-catalyzed reactions. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

properties

IUPAC Name

4-(2,3,4,5,6-pentafluorophenyl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F5NS/c13-7-8(14)10(16)12(11(17)9(7)15)19-6-3-1-5(18)2-4-6/h1-4H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZZLSQPBGTFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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